![molecular formula C19H20F3N3O B1406993 (E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone CAS No. 1311284-04-4](/img/structure/B1406993.png)
(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Übersicht
Beschreibung
(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is a useful research compound. Its molecular formula is C19H20F3N3O and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Ligand Synthesis
The compound has been utilized in the asymmetric synthesis of C-Chiral unsymmetrical P,N-ligands, serving as a precursor for chiral palladium complex-promoted reactions. This application is crucial in catalysis and the production of ligands for further chemical transformations, showcasing the compound's role in enhancing regio- and stereoselectivity in synthesis processes (Liu et al., 2009). A similar approach has been observed in the synthesis of functionalized pyridylarsanes, further emphasizing the compound's utility in chiral synthesis and catalysis (Liu et al., 2009).
2. Antileukemia and Antimicrobial Activity
Derivatives of this compound have shown promising antileukemia activity, indicating its potential in medicinal chemistry and drug development. The thiosemicarbazidic derivatives, especially, have displayed pronounced activity against leukemia cells at specific concentrations (Popuşoi et al., 2014). Moreover, the compound's derivatives have been synthesized and investigated for their antimicrobial properties, with certain derivatives showing significant inhibitory effects on bacterial and fungal growth, highlighting its potential in developing new antimicrobial agents (Al-Bogami et al., 2018).
3. Cytotoxicity and G-Quadruplex Stabilization
The compound's derivatives have been studied for their cytotoxic activities against human tumor cell lines, revealing their potential as cancer therapeutic agents. Specifically, 2-amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromenes derivatives have demonstrated significant cytotoxic activities, suggesting the role of the compound in developing new anticancer drugs (Mahdavi et al., 2011). Additionally, pyridyl polyoxazoles derivatives, including this compound, have been identified as selective G-quadruplex stabilizers with notable cytotoxic activity, further asserting its importance in therapeutic research (Blankson et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is the KRAS G13D protein . KRAS is a protein that plays a key role in regulating cellular responses to extracellular signals. Mutations in KRAS can result in an oncogenic state, leading to uncontrolled cell proliferation .
Mode of Action
The compound interacts with its target, KRAS G13D, by binding to the GDP state Switch II pocket . This interaction is achieved by leveraging a salt bridge with D13 . The binding of the compound to KRAS G13D inhibits the protein’s function, thereby potentially preventing the uncontrolled cell proliferation associated with its oncogenic state .
Biochemical Pathways
The compound affects the KRAS signaling pathway. By inhibiting KRAS G13D, the compound may disrupt the downstream effects of this pathway, which include cell proliferation, differentiation, and survival . The exact downstream effects would depend on the specific cellular context.
Result of Action
The result of the compound’s action is the inhibition of KRAS G13D, which can potentially prevent the uncontrolled cell proliferation associated with its oncogenic state . This could have therapeutic implications in conditions where KRAS G13D is implicated, such as certain types of cancer .
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-24(2)9-8-17(26)14-7-5-6-13(10-14)16-11-15(19(20,21)22)12-18(23-16)25(3)4/h5-12H,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMFWDVIVUDMBZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



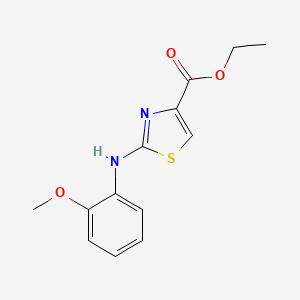
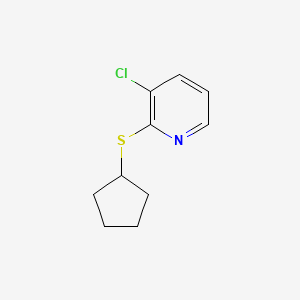

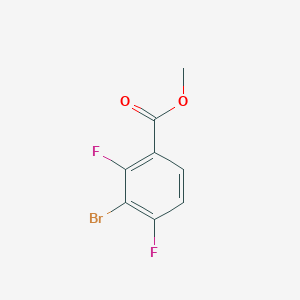
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
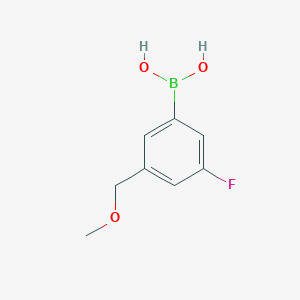
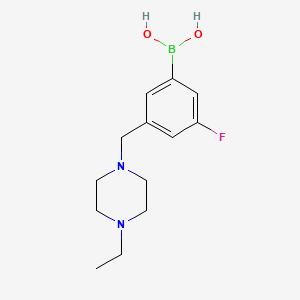
![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)
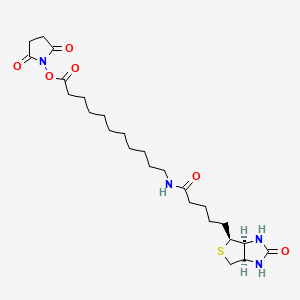
![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)



![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)